molecular formula C24H24N2O B4080420 2-benzyl-1-(4-phenoxybutyl)-1H-benzimidazole

2-benzyl-1-(4-phenoxybutyl)-1H-benzimidazole

Cat. No. B4080420
M. Wt: 356.5 g/mol
InChI Key: QZUSRHDTMGOVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-1-(4-phenoxybutyl)-1H-benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-benzyl-1-(4-phenoxybutyl)-1H-benzimidazole is not fully understood, but it is thought to involve the inhibition of certain enzymes or other cellular processes. This compound has been shown to have activity against a range of different targets, suggesting that it may have multiple mechanisms of action.
Biochemical and Physiological Effects:
2-benzyl-1-(4-phenoxybutyl)-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. These effects may be due to the compound's ability to interact with specific cellular targets.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzyl-1-(4-phenoxybutyl)-1H-benzimidazole in lab experiments is its broad range of activity against different targets. This makes it a versatile compound that can be used in a range of different assays. However, one limitation is that the compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 2-benzyl-1-(4-phenoxybutyl)-1H-benzimidazole. One area of interest is in the development of new drugs that target specific diseases or cellular pathways. Another area of interest is in the investigation of the compound's mechanism of action, which could lead to a better understanding of its potential applications. Finally, there is also potential for the development of new synthetic methods for the production of this compound, which could improve its accessibility and reduce costs.

Scientific Research Applications

2-benzyl-1-(4-phenoxybutyl)-1H-benzimidazole has been studied for its potential applications in a range of scientific research fields. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have activity against a number of different targets, including cancer cells, bacteria, and viruses.

properties

IUPAC Name

2-benzyl-1-(4-phenoxybutyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c1-3-11-20(12-4-1)19-24-25-22-15-7-8-16-23(22)26(24)17-9-10-18-27-21-13-5-2-6-14-21/h1-8,11-16H,9-10,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUSRHDTMGOVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-1-(4-phenoxybutyl)-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-1-(4-phenoxybutyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-benzyl-1-(4-phenoxybutyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-benzyl-1-(4-phenoxybutyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-benzyl-1-(4-phenoxybutyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-benzyl-1-(4-phenoxybutyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-benzyl-1-(4-phenoxybutyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.